molecular formula C19H19NO3 B4480042 3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one

Cat. No.: B4480042
M. Wt: 309.4 g/mol
InChI Key: HTQCTSJTPATYAY-UHFFFAOYSA-N
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Description

3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzo[c]chromen-6-one core structure with a hydroxy group at the 3-position and a piperidinylmethyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process. One common method involves the use of a modified Algar-Flynn-Oyamada reaction. This reaction typically starts with the formation of a chalcone intermediate, which is then subjected to oxidative cyclization using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to yield the desired chromen-6-one structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.

    Reduction: The chromen-6-one core can be reduced to form a chroman-6-one derivative.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-keto-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one.

    Reduction: Formation of 3-hydroxy-4-(1-piperidinylmethyl)-chroman-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 3-position and the piperidinylmethyl group at the 4-position play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes such as inflammation, oxidative stress, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-(1-piperidinylmethyl)-2H-chromen-2-one: Similar structure but with a different chromen core.

    3-hydroxy-4-(1-morpholinylmethyl)-6H-benzo[c]chromen-6-one: Similar structure with a morpholinylmethyl group instead of a piperidinylmethyl group.

    3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one: Similar structure with a pyrrolidinylmethyl group.

Uniqueness

3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group at the 4-position enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-hydroxy-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-9-8-14-13-6-2-3-7-15(13)19(22)23-18(14)16(17)12-20-10-4-1-5-11-20/h2-3,6-9,21H,1,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQCTSJTPATYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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